molecular formula C19H15N5O3 B2963802 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 899996-52-2

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide

Cat. No.: B2963802
CAS No.: 899996-52-2
M. Wt: 361.361
InChI Key: NXPCYMDDEIJYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H15N5O3 and its molecular weight is 361.361. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They are involved in a variety of cellular processes, including cell growth, division, and death. In particular, this compound has been shown to inhibit CDK2 (Cyclin-Dependent Kinase 2) , a protein kinase that plays a key role in cell cycle regulation. It also targets VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a receptor tyrosine kinase that plays a significant role in angiogenesis and vasculogenesis.

Mode of Action

The compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase’s activity, preventing it from phosphorylating other proteins and disrupting the signaling pathways that lead to cell proliferation and survival . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The inhibition of CDK2 by this compound leads to the disruption of the cell cycle, specifically at the G1-S transition, leading to cell cycle arrest . This prevents the cell from entering the S phase, where DNA replication occurs, and thus inhibits cell proliferation . The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is crucial for angiogenesis . This can lead to the inhibition of tumor growth and metastasis by cutting off the blood supply to the tumor .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s inhibition of CDK2 and VEGFR2 leads to significant alterations in cell cycle progression and angiogenesis, respectively . This results in the inhibition of cell proliferation and angiogenesis, leading to the potential suppression of tumor growth and metastasis . Furthermore, the compound has shown cytotoxic activities against various cell lines .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c25-17(12-27-15-9-5-2-6-10-15)22-23-13-20-18-16(19(23)26)11-21-24(18)14-7-3-1-4-8-14/h1-11,13H,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPCYMDDEIJYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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